molecular formula C29H24N4O4 B3208148 (4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1049329-87-4

(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B3208148
CAS No.: 1049329-87-4
M. Wt: 492.5 g/mol
InChI Key: QYXKABWIFCTDNO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a benzo[d][1,3]dioxol-5-yl moiety (a methylenedioxy-substituted benzene ring), a pyridazine core, a piperazine ring, and a 9H-xanthen-9-yl group linked via a methanone bridge. Its design likely leverages:

  • Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its role in kinase inhibitors and antimicrobial agents.
  • Piperazine: A flexible nitrogen-containing ring often used to enhance solubility and modulate receptor binding.
  • Xanthene: A tricyclic aromatic system (two benzene rings fused via an oxygen bridge) with applications in dyes and fluorescent probes.

The absence of direct experimental data in the evidence necessitates inferring properties from structurally related compounds.

Properties

IUPAC Name

[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O4/c34-29(28-20-5-1-3-7-23(20)37-24-8-4-2-6-21(24)28)33-15-13-32(14-16-33)27-12-10-22(30-31-27)19-9-11-25-26(17-19)36-18-35-25/h1-12,17,28H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXKABWIFCTDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5C6=CC=CC=C6OC7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities supported by research findings.

Structural Characteristics

This compound features several key structural components:

  • Piperazine moiety : Known for its diverse biological activities.
  • Pyridazine ring : Often linked to pharmacological effects.
  • Benzo[d][1,3]dioxole unit : Contributes to the compound's interaction with biological targets.
  • Xanthene structure : Associated with various biological activities.

The presence of these functional groups suggests that the compound may exhibit significant interactions with various biological targets, potentially leading to therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common approaches include:

  • Formation of the piperazine derivative : Using appropriate precursors to construct the piperazine ring.
  • Coupling reactions : To attach the benzo[d][1,3]dioxole and pyridazine components.
  • Final modifications : To introduce the xanthene moiety and achieve the desired structure.

Biological Activities

Research into the biological activity of this compound has revealed several potential therapeutic effects:

Anticancer Activity

Studies indicate that compounds with similar structural features can inhibit cancer cell proliferation. For instance, derivatives containing piperazine and benzo[d][1,3]dioxole have shown promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds based on the benzo[d][1,3]dioxole structure have exhibited antimicrobial activity against various pathogens. The interaction of this compound with microbial enzymes or membranes may disrupt their function, leading to cell death.

Neuroprotective Effects

Research suggests that xanthene derivatives can provide neuroprotection by modulating neurotransmitter systems or reducing oxidative stress. This indicates a potential application in treating neurodegenerative diseases.

Research Findings

A summary of relevant studies on the biological activity of similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological ActivityReference
Compound APiperazine + dioxoleAnticancer
Compound BDioxole + pyridazineAntimicrobial
Compound CXanthene + piperazineNeuroprotective

Case Studies

Several case studies highlight the biological potential of compounds similar to this compound:

  • Anticancer Study : A study demonstrated that a related piperazine derivative significantly inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another investigation reported that a benzo[d][1,3]dioxole-containing compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotection in Animal Models : Research indicated that xanthene derivatives improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta accumulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound Core Structure Key Substituents Synthetic Route Reported Applications Reference
(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone Pyridazine + Xanthene + Piperazine Benzo[d][1,3]dioxol-5-yl, Piperazine, Xanthene Not explicitly described; likely involves coupling of pyridazine-piperazine intermediates with xanthene carbonyl. Hypothesized: CNS targeting due to xanthene
Chromeno[2,3-d]pyrimidin-4-yl hydrazones (9a–d) Chromeno-pyrimidine Chlorophenyl, chlorobenzylidene, pentane/hexane polyols Condensation of hydrazine derivatives with carbohydrates (e.g., xylose, glucose). Antimicrobial, anticancer (inferred)
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)methanones (4a–c) Pyrazoline Benzo[d][1,3]dioxol-5-yl, furan-2-yl, substituted phenyl Reflux of benzoyl chlorides with pyrazoline intermediates in pyridine. Antimicrobial screening
9-Hexyl-3-(4-phenylquinolin-2-yl)-9H-carbazole (5) Carbazole + Quinoline Hexyl chain, phenylquinoline Friedländer synthesis via diphenyl phosphate-catalyzed cyclization. Optoelectronic materials (e.g., OLEDs)
(4-Methylpiperazin-1-yl)(phenyl)methanone derivatives (w3) Pyrimidine + Piperazine Chlorophenyl, triazolylphenyl, methylpiperazine Coupling of aminophenyl-piperazine with chloropyrimidine intermediates. Kinase inhibition (hypothesized)

Key Observations:

Structural Diversity: The target compound uniquely combines pyridazine with xanthene, unlike chromeno-pyrimidines () or carbazole-quinolines (). This hybrid structure may confer dual functionality (e.g., fluorescence from xanthene and receptor binding via piperazine). Piperazine is a common feature in , and 11, often serving as a solubility-enhancing or pharmacophore-anchoring group .

Synthetic Strategies :

  • The target compound’s synthesis might parallel pyridazine-piperazine coupling methods (e.g., nucleophilic substitution or Buchwald-Hartwig amination) .
  • Xanthene incorporation could involve Friedel-Crafts acylation or Ullmann coupling, as seen in carbazole synthesis () .

Functional Implications :

  • Xanthene ’s fluorescence properties (absent in other compounds) suggest utility in bioimaging or photodynamic therapy .
  • Benzo[d][1,3]dioxol-5-yl groups (shared with ) are associated with enhanced metabolic stability and CNS penetration .

Pharmacological and Physicochemical Considerations

  • Antidepressant Potential: Piperazine-containing compounds (e.g., ) often modulate serotonin or dopamine receptors. The forced swim test () could assess antidepressant-like effects .
  • Antimicrobial Activity : Pyridazine and pyrazoline derivatives () show efficacy against bacterial/fungal strains, suggesting testable hypotheses for the target compound .
  • Spectroscopic Characterization : UV, NMR, and mass spectrometry () would be critical for structural validation .

Q & A

Q. What are the common synthetic approaches for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with retrosynthetic analysis to identify feasible routes. Key steps include:

  • Cyclization of the benzo[d][1,3]dioxole core.
  • Coupling reactions (e.g., palladium-catalyzed cross-coupling) to attach the pyridazine and xanthene moieties.
  • Piperazine functionalization via nucleophilic substitution or reductive amination. Yield optimization requires careful control of solvent polarity, temperature (e.g., reflux in ethanol or DMF), and stoichiometric ratios of intermediates .

Q. How is the molecular structure validated, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) for connectivity analysis of aromatic protons (e.g., xanthene at δ 6.8–7.5 ppm) and piperazine CH₂ groups.
  • High-Resolution Mass Spectrometry (HRMS) to verify the molecular ion peak (expected m/z ~342.36).
  • X-ray crystallography for absolute stereochemistry determination, particularly for the fused heterocyclic systems .

Advanced Research Questions

Q. How can synthetic routes be optimized to mitigate byproduct formation during piperazine coupling?

Byproduct analysis via HPLC-MS often reveals competing pathways, such as over-alkylation or oxidation. Optimization strategies include:

  • Catalyst screening (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) to enhance regioselectivity.
  • Protecting group strategies (e.g., Boc for piperazine NH) to block undesired side reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require inert atmospheres to prevent degradation .

Q. What methodologies resolve contradictions in reported biological activity data for structurally similar compounds?

Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) can arise from:

  • Assay variability : Surface plasmon resonance (SPR) and fluorescence polarization assays may differ in sensitivity to hydrophobic interactions .
  • Structural analogs : Compare with pyrazolo[5,1-b][1,3]oxazine derivatives (e.g., trifluoromethyl-pyridine analogs in ), noting how substituent electronegativity impacts target affinity .
  • Meta-analysis : Use computational docking (e.g., AutoDock Vina) to correlate steric bulk of the xanthene group with binding pocket compatibility .

Methodological Guidelines

  • Binding Assays : Use SPR with immobilized target proteins (e.g., GPCRs) and compound concentrations ranging from 1 nM–10 µM. Include negative controls (DMSO vehicle) to isolate nonspecific interactions .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks, monitoring degradation via LC-MS. Identify major impurities using spectral libraries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

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